Differentiation #1: Unique Binding Mode at the WBM Site Confirmed by High-Resolution Co-Crystal Structure
WDR5-IN-6 (compound 19) binds the WBM site of WDR5 with a resolved co-crystal structure at 1.41 Å resolution (PDB: 7WVK), confirming that its 1,4-dichlorobenzene group occupies the hydrophobic pocket centered on V264, a critical residue for MYC-MbIIIb peptide recognition [1]. In contrast, WIN-site inhibitors such as OICR-9429 and WDR5-IN-1 bind a distinct, non-overlapping pocket on the opposite face of the protein [2].
| Evidence Dimension | Binding site and structural validation |
|---|---|
| Target Compound Data | Binds WBM site; co-crystal structure resolved at 1.41 Å; occupies V264 hydrophobic pocket. |
| Comparator Or Baseline | WIN-site inhibitors (e.g., OICR-9429, WDR5-IN-1) bind the WIN site; no structural overlap. |
| Quantified Difference | Mutually exclusive binding sites on opposite faces of WDR5. |
| Conditions | X-ray crystallography; recombinant human WDR5 (residues 22–334). |
Why This Matters
The availability of a high-resolution co-crystal structure enables structure-guided optimization and confirms a distinct pharmacophore not addressable by WIN-site probes.
- [1] Han Q, et al. Acta Pharmacol Sin. 2023;44(4):877-887. (Crystal structure data; PDB: 7WVK). View Source
- [2] Grebien F, et al. Nat Chem Biol. 2015;11(8):571-578. (OICR-9429 WIN-site binding). View Source
